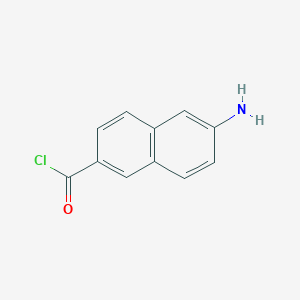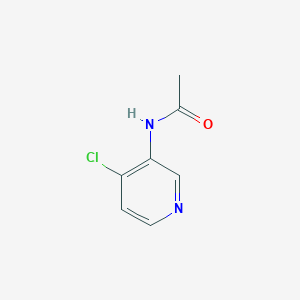
N-(4-Chloropyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chloropyridin-3-yl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a pyridine-based compound that has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
作用機序
N-(4-Chloropyridin-3-yl)acetamide acts as a competitive inhibitor of the dopamine transporter, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a range of effects on neural signaling and behavior. N-(4-Chloropyridin-3-yl)acetamide has been found to be highly selective for the dopamine transporter, with minimal effects on other monoamine transporters such as the serotonin transporter.
生化学的および生理学的効果
N-(4-Chloropyridin-3-yl)acetamide has been found to have a range of biochemical and physiological effects, depending on the dose and duration of exposure. In animal studies, N-(4-Chloropyridin-3-yl)acetamide has been found to increase locomotor activity and induce stereotyped behaviors, as well as to enhance the reinforcing effects of drugs of abuse such as cocaine and amphetamine. N-(4-Chloropyridin-3-yl)acetamide has also been found to increase dopamine release in the striatum, a brain region involved in reward processing and motor control. In addition, N-(4-Chloropyridin-3-yl)acetamide has been found to affect other neurotransmitter systems, such as the glutamate system, which may contribute to its effects on cognition and behavior.
実験室実験の利点と制限
N-(4-Chloropyridin-3-yl)acetamide has a number of advantages for use in laboratory experiments. It is highly selective for the dopamine transporter, making it a valuable tool for studying the role of dopamine in various physiological and pathological processes. It is also relatively stable and easy to synthesize, making it readily available for use in research. However, there are also some limitations to the use of N-(4-Chloropyridin-3-yl)acetamide. It has been found to have some off-target effects on other neurotransmitter systems, which may complicate the interpretation of results. In addition, the effects of N-(4-Chloropyridin-3-yl)acetamide can be dose-dependent, making it important to carefully control for dose in experimental studies.
将来の方向性
There are a number of future directions for research on N-(4-Chloropyridin-3-yl)acetamide. One area of interest is the development of new drugs based on the structure of N-(4-Chloropyridin-3-yl)acetamide, which may have improved selectivity and efficacy for the treatment of various psychiatric disorders. Another area of interest is the use of N-(4-Chloropyridin-3-yl)acetamide in combination with other drugs or therapies, such as deep brain stimulation, to enhance its effects on neural signaling and behavior. Finally, further research is needed to better understand the mechanisms underlying the effects of N-(4-Chloropyridin-3-yl)acetamide on neurotransmitter systems and behavior, which may provide insights into the underlying pathophysiology of various psychiatric disorders.
合成法
N-(4-Chloropyridin-3-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst. Other methods include the reaction of 4-chloro-3-pyridinecarboxylic acid with acetyl chloride or acetic acid, or the reaction of 4-chloro-3-pyridinecarboxylic acid with N,N-dimethylacetamide. The purity of the final product can be improved through recrystallization from solvents such as ethanol or methanol.
科学的研究の応用
N-(4-Chloropyridin-3-yl)acetamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes, such as addiction, Parkinson's disease, and schizophrenia. N-(4-Chloropyridin-3-yl)acetamide has also been used in studies of the effects of dopamine on cognitive function, as well as in the development of new drugs for the treatment of various psychiatric disorders.
特性
CAS番号 |
138769-30-9 |
|---|---|
製品名 |
N-(4-Chloropyridin-3-yl)acetamide |
分子式 |
C7H7ClN2O |
分子量 |
170.59 g/mol |
IUPAC名 |
N-(4-chloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H,10,11) |
InChIキー |
OVHYDXWSTXPLDD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CN=C1)Cl |
正規SMILES |
CC(=O)NC1=C(C=CN=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



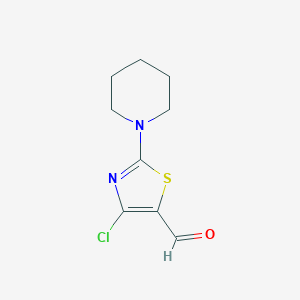
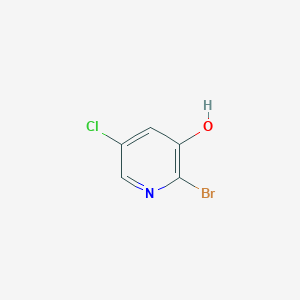
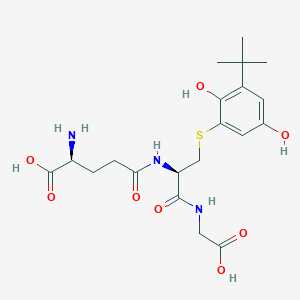


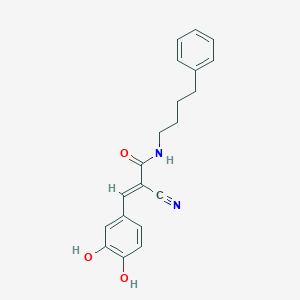
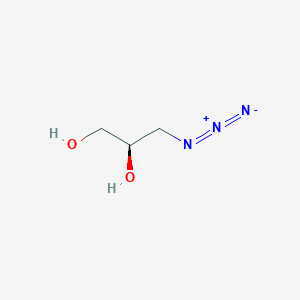

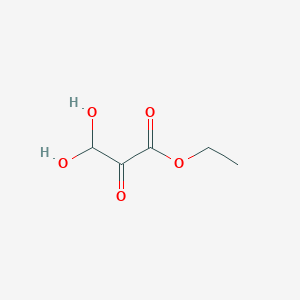
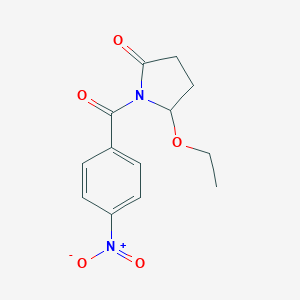

![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)
